molecular formula C9H3O6-3 B1238097 Benzene-1,3,5-tricarboxylate

Benzene-1,3,5-tricarboxylate

Cat. No. B1238097
M. Wt: 207.12 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,3,5-tricarboxylate(3-) is a tricarboxylic acid trianion. It is a conjugate base of a benzene-1,3,5-tricarboxylate(2-).

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA), a derivative of benzene-1,3,5-tricarboxylate, plays a crucial role in supramolecular chemistry. Its applications extend across nanotechnology, polymer processing, and biomedical fields. BTAs are known for their self-assembly into one-dimensional nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. This characteristic makes them useful in creating multivalent structures for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

DNA Attachment and Amplification

Benzene-1,3,5-triacetic acid, another form of benzene-1,3,5-tricarboxylate, has been effectively used for attaching DNA on aminosilanized glass surfaces. This facilitates the generation of DNA colonies through in situ solid-phase amplification, which is crucial for genomic studies (Fedurco et al., 2006).

Metal-Organic Frameworks (MOFs)

Copper benzene-1,3,5-tricarboxylate (Cu-BTC) is a well-studied MOF with significant applications due to its physicochemical properties. Its synthesis and activation conditions influence its properties, like surface area and CO2 uptake capacity. This MOF demonstrates potential in adsorption and catalytic applications (Chen et al., 2018).

Catalysis and Organic Synthesis

Benzene-1,3,5-tricarboxylate-functionalized materials have been employed as catalysts in various chemical reactions. An example is the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 in synthesizing pharmaceutical compounds (Nikooei, Dekamin, & Valiey, 2020).

Electronic Structure Studies

Studies on benzene-1,3,5-tricarboxylic acid (TMA) in the gas phase have contributed to the understanding of the electronic structures of molecules. These investigations are fundamental in fields like material science and theoretical chemistry (Reisberg et al., 2016).

Molecular Self-Assembly

Benzene-1,3,5-tricarboxylate derivatives exhibit strong tendencies to aggregate in solution, leading to molecular self-assembly. This property is significant in creating intricate molecular structures for various applications (Srinivasulu et al., 2011).

Electret Materials

Benzene-1,3,5-tricarboxylic acid derivatives are used as nucleating agents and clarifiers in electret materials, particularly in isotactic polypropylene. They play a role in improving the charge storage properties of these materials (Mohmeyer et al., 2007).

properties

IUPAC Name

benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3O6-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-tricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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